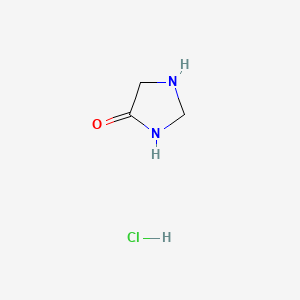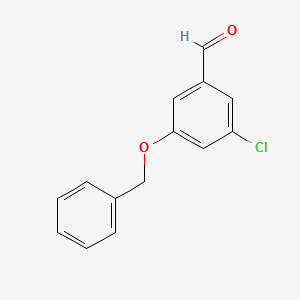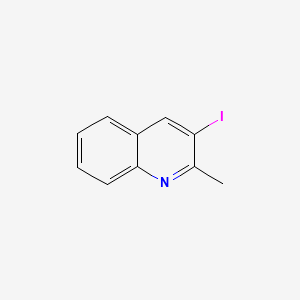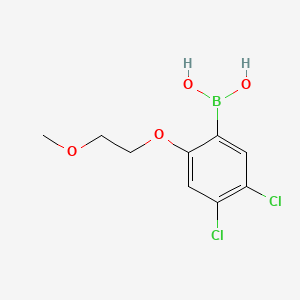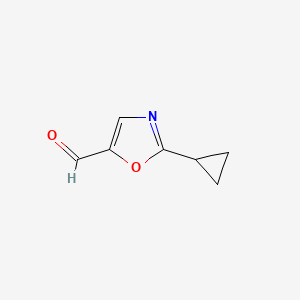
2-Cyclopropyloxazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyloxazole-5-carbaldehyde is a chemical compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyloxazole-5-carbaldehyde consists of a five-membered oxazole ring with a cyclopropyl group and a carbaldehyde group attached .Physical And Chemical Properties Analysis
2-Cyclopropyloxazole-5-carbaldehyde has a density of 1.3±0.1 g/cm3 and a boiling point of 246.4±13.0 °C at 760 mmHg . The compound is solid in its physical form .Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Semicarbazone Derivatives
- Summary of Application : Semicarbazone derivatives have versatile biological activities, making their study interesting. They have been found to have anticonvulsant, antimicrobial, antioxidant, antiangiogenic, anticancer, antiproliferative, antimalarial, and antiprotozoal activities .
- Methods of Application : A new series of 2-(aryl or alkyl)-N-phenylhydrazine-1-carboxamides were synthesized through one-pot reactions of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in MeOH .
- Results or Outcomes : The structure of products was confirmed by Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H NMR), and 13C NMR spectra. Minimum inhibitory concentration (MIC) of antibacterial activity of 1a–j was screened against five bacterial strains. Compound 1f showed antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus .
Application 2: Synthesis of Thiophene Derivatives
- Summary of Application : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . In 2015, Southern and co-workers utilized 1,4-dithiane-2,5-diol for 3-nitro-2-substituted thiophenes .
- Results or Outcomes : In a similar route, Wang developed cycloaddition of 1,4-dithiane-2,5-diol with several ynals in one step that produced 2-substituted thiophene 3-carbaldehyde in good to excellent yields .
Application 3: Use as a Corrosion Inhibitor
- Summary of Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Methods of Application : The exact method of application can vary depending on the specific context, but typically involves applying the thiophene derivative to the surface of the material that needs protection from corrosion .
- Results or Outcomes : The use of thiophene derivatives as corrosion inhibitors can significantly increase the lifespan of materials, particularly metals, by protecting them from the damaging effects of oxidation .
Safety And Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may cause harm. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-cyclopropyl-1,3-oxazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-4-6-3-8-7(10-6)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYLHMXQZVNBLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyloxazole-5-carbaldehyde | |
CAS RN |
1267443-15-1 |
Source


|
| Record name | 2-cyclopropyl-1,3-oxazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

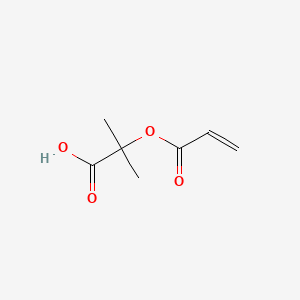
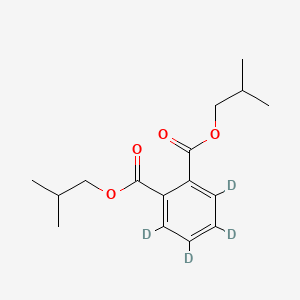
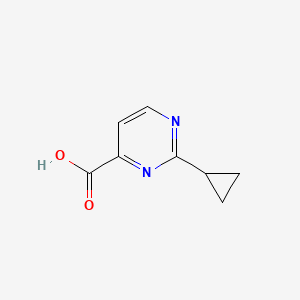
![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)
![5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]](/img/structure/B582223.png)
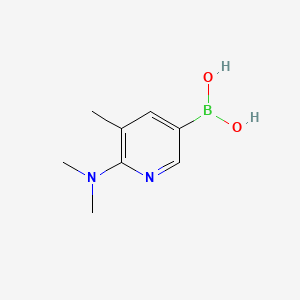
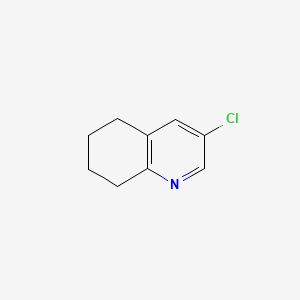
![6-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B582230.png)
